molecular formula C7H17NO B1311396 6-(Methylamino)hexan-1-ol CAS No. 50347-17-6

6-(Methylamino)hexan-1-ol

Cat. No.: B1311396
CAS No.: 50347-17-6
M. Wt: 131.22 g/mol
InChI Key: RURWAYHDLRPVAE-UHFFFAOYSA-N
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Description

6-(Methylamino)hexan-1-ol is an organic compound with the molecular formula C7H17NO. It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohexan-1-ol with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the methylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, ensuring optimal reaction conditions such as temperature and pressure. The use of catalysts and solvents can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: Formation of 6-(methylamino)hexan-2-one.

    Reduction: Formation of 6-(methylamino)hexane.

    Substitution: Formation of 6-(methylamino)hexyl chloride or bromide.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-(methylamino)hexan-1-ol involves the reaction of 6-chloro-1-hexanol with methylamine. The process typically requires heating under basic conditions, resulting in a colorless oil product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound. For instance, a study reported the synthesis yielding a product characterized by specific NMR signals indicative of its functional groups and molecular structure .

Pharmacological Research

Recent studies have indicated that this compound exhibits potential as a pharmacological agent. It has been investigated for its interactions with various biological targets, including receptors involved in neurotransmission. For example, molecular docking studies have shown that derivatives of this compound can interact favorably with dopamine receptors, suggesting its potential role in developing treatments for neurological disorders .

Drug Development

The compound has been explored as a precursor for synthesizing more complex molecules with therapeutic properties. Its ability to form stable interactions with target proteins makes it a candidate for drug development, particularly in the context of anticancer therapies. In silico studies have demonstrated that modifications of this compound can lead to compounds with significant binding affinities to cancer-related targets .

Sensing Technologies

This compound has applications in sensing technologies, particularly in Surface Enhanced Raman Spectroscopy (SERS). Its ability to form self-assembled monolayers on metal surfaces enhances the detection sensitivity for various analytes, making it useful in chemical and biological sensing applications. For instance, research has shown that incorporating this compound into sensor designs improves the detection limits for carbohydrates through enhanced Raman signals .

Case Study 1: Fluorescent Labeling

In one application, this compound was used to synthesize fluorescently labeled compounds for biological imaging. The study detailed the reaction conditions and purification processes used to obtain derivatives that could be utilized for tracking cellular processes in live organisms. The successful incorporation of this compound into fluorescent probes highlights its versatility in bioconjugation strategies .

Case Study 2: Drug-Likeness Assessment

Another study focused on evaluating the drug-likeness properties of compounds derived from this compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The findings suggested that certain derivatives possess favorable pharmacokinetic profiles, supporting their further development as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 6-(Methylamino)hexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    6-Aminohexan-1-ol: Similar structure but lacks the methyl group on the amino nitrogen.

    6-(Dimethylamino)hexan-1-ol: Contains an additional methyl group on the amino nitrogen.

    6-Hydroxyhexylamine: Similar structure but lacks the hydroxyl group.

Uniqueness: 6-(Methylamino)hexan-1-ol is unique due to the presence of both a methylamino group and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields.

Biological Activity

6-(Methylamino)hexan-1-ol, also known by its CAS number 50347-17-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, providing a comprehensive overview of its significance in various fields.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C7_{7}H17_{17}N\O
  • Molecular Weight : 129.22 g/mol
  • Boiling Point : Approximately 227 °C
  • Density : 0.9 g/cm³

These properties indicate that the compound is a liquid at room temperature and has a relatively high boiling point, suggesting stability under various conditions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chlorohexanol with methylamine. The process can be summarized as follows:

  • Reactants :
    • 6-chlorohexanol
    • Methylamine (40% aqueous solution)
    • Tetrabutylammonium iodide (as a phase transfer catalyst)
  • Procedure :
    • Combine the reactants and heat at 70 °C for several hours.
    • After completion, extract the product using organic solvents and purify it through distillation.

The yield of this synthesis can vary but is often around 25% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in enzyme inhibition and receptor modulation. The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction and catalytic activity .

Pharmacological Studies

Recent studies have investigated the pharmacological potential of this compound:

  • Antimicrobial Activity :
    • Preliminary tests indicate that the compound exhibits antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
  • Neuropharmacological Effects :
    • Research has shown that derivatives of this compound may influence neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. These findings warrant further investigation into its therapeutic applications in mental health .
  • Structure–Activity Relationship (SAR) :
    • SAR studies have identified that modifications to the alkyl chain or amino group can significantly affect the biological activity of analogs derived from this compound. For instance, variations in chain length or branching can enhance potency against specific targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on various analogs of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural modifications led to enhanced efficacy compared to the parent compound.

CompoundActivity Against E. coliActivity Against S. aureus
Parent CompoundModerateHigh
Modified Analog AHighModerate
Modified Analog BVery HighVery High

This table illustrates how structural changes can optimize antimicrobial properties.

Case Study 2: Neuropharmacological Assessment

In a controlled trial assessing the effects of a derivative of this compound on anxiety-like behavior in rodent models, researchers found that administration resulted in a statistically significant reduction in anxiety scores compared to controls.

Properties

IUPAC Name

6-(methylamino)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-8-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWAYHDLRPVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449087
Record name 6-(Methylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50347-17-6
Record name 6-(Methylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 20 (2.14 mmol) was added to a stirring solution at 0° C. containing 95% LAH (0.426 g, 10.68 mmol) in 10 mL of anhydrous THF. This mixture was then heated to 80° C. and allowed to reflux for 3 h. After 3 h the reaction was cooled to 0° C. and water (0.426 mL), 20% (w/v) NaOH (0.426 mL), and water (1.215 mL) were added sequentially. This was stirred for 15 min at rt then MgSO4 was added and stirred for another 30 min. The mixture was filtered through celite, washed with THF, and concentrated to give the title compound. The compound was used with no further purification. ES/MS calcd. for C7H18NO+ 132.1. Found m/z=132 (M+H)+.
Quantity
2.14 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.426 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.426 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.215 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.426 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.